Yttrium iodide

Description

Properties

CAS No. |

13470-38-7 |

|---|---|

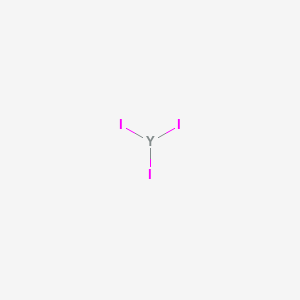

Molecular Formula |

I3Y |

Molecular Weight |

469.6193 g/mol |

IUPAC Name |

yttrium(3+);triiodide |

InChI |

InChI=1S/3HI.Y/h3*1H;/q;;;+3/p-3 |

InChI Key |

LFWQXIMAKJCMJL-UHFFFAOYSA-K |

SMILES |

[Y](I)(I)I |

Canonical SMILES |

[Y+3].[I-].[I-].[I-] |

Other CAS No. |

13470-38-7 |

Origin of Product |

United States |

Foundational & Exploratory

Yttrium (III) Iodide (YI₃): A Comprehensive Technical Guide

Introduction

Yttrium (III) iodide, with the chemical formula YI₃, is an inorganic binary compound composed of yttrium and iodine.[1] It manifests as a white to yellowish, hygroscopic crystalline solid or flakes.[2][3][4] This rare earth metal halide is of significant interest to the scientific community, primarily for its role as a key precursor in the synthesis of advanced materials.[2] Its applications span from the production of high-temperature superconductors to the development of novel scintillators and specialty ceramics.[2][5][6] This guide provides an in-depth overview of the crystal structure, physicochemical properties, synthesis protocols, and applications of yttrium iodide, tailored for researchers, scientists, and professionals in drug development.

Crystal Structure and Properties

This compound's material properties are fundamentally dictated by its crystal structure. It is isostructural with bismuth triiodide (BiI₃), adopting a layered crystal lattice.[1][7]

Crystal Structure

This compound crystallizes in the trigonal crystal system with the R-3 space group.[2] The structure consists of a hexagonally closest-packed arrangement of iodide (I⁻) ions. The smaller yttrium (Y³⁺) cations occupy two-thirds of the octahedral voids between every other layer of iodide ions.[7]

This arrangement results in the formation of YI₆ octahedra, which serve as the fundamental building blocks of the crystal.[2] These octahedra share edges to form two-dimensional slabs.[7] The coordination geometry around each yttrium ion is a distorted octahedron, with Y-I bond lengths of approximately 3.05 Å.[2] This layered structure is a key characteristic, influencing the material's physical and chemical behaviors.

Physicochemical Properties

This compound is a hygroscopic compound, meaning it readily absorbs moisture from the air.[5] It is soluble in water, ethanol, and acetone, but only slightly soluble in diethyl ether.[1][5][6] It should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.[5][8]

Table 1: Physical and Chemical Properties of Yttrium (III) Iodide

| Property | Value | References |

|---|---|---|

| Chemical Formula | YI₃ | [5][9][10] |

| Molar Mass | 469.62 g/mol | [5][9][11] |

| Appearance | White, yellowish, or colorless crystals/flakes | [1][2][3] |

| Melting Point | 997 - 1004 °C | [5][6][12] |

| Boiling Point | 1310 °C | [1] |

| Density | 4.59 g/cm³ | [5] |

| Crystal System | Trigonal | [2] |

| CAS Number | 13470-38-7 | [5][9][10] |

| Solubility | Soluble in water, ethanol, acetone. Slightly soluble in ether. | [1][5][6] |

| Sensitivity | Hygroscopic |[3][5] |

Synthesis and Experimental Protocols

High-purity this compound can be synthesized through several methods. The choice of method often depends on the desired purity, scale, and available starting materials.

Synthesis from Yttrium Oxide and Ammonium Iodide

A common laboratory-scale method involves the reaction of yttrium oxide (Y₂O₃) with ammonium iodide (NH₄I) at elevated temperatures.[1][2]

Reaction: Y₂O₃ + 6 NH₄I → 2 YI₃ + 6 NH₃ + 3 H₂O[1][2]

Experimental Protocol:

-

Mixing: Thoroughly mix stoichiometric amounts of high-purity yttrium oxide powder and ammonium iodide in a crucible (e.g., quartz or alumina).

-

Heating: Place the crucible in a tube furnace under an inert atmosphere (e.g., argon) to prevent oxidation.

-

Reaction Ramp: Gradually heat the mixture. The reaction proceeds as the temperature increases, leading to the evolution of ammonia gas and water vapor, which are carried away by the inert gas flow.

-

Final Product: After the reaction is complete, the remaining product is anhydrous this compound.

-

Purification (Optional): For single-crystal growth or higher purity, the crude YI₃ can be purified via high-vacuum sublimation at approximately 1213 K (940 °C).[7]

Other Synthesis Methods

-

Direct Combination: This method involves heating elemental yttrium metal and iodine in an inert atmosphere or vacuum-sealed tube.[1][2]

-

Acid-Base Reaction: this compound can also be prepared by reacting yttrium oxide or yttrium hydroxide with hydroiodic acid (HI).[1][2]

-

Reaction: Y₂O₃ + 6 HI → 2 YI₃ + 3 H₂O[1]

-

Key Applications

This compound's primary value lies in its utility as a precursor for other functional materials.

-

High-Temperature Superconductors: YI₃ is a crucial starting material for the synthesis of Yttrium Barium Copper Oxide (YBCO), a well-known high-temperature superconductor.[2][10] Its use can facilitate lower-temperature preparation routes for these complex ceramic materials.[2][6]

-

Scintillation Crystals: Cerium-doped this compound (YI₃:Ce³⁺) is a promising new scintillator material with excellent properties for radiation detection.[5]

-

Materials Science Research: It is used in the solid-state synthesis of novel rare earth metal halide compounds with unique crystal structures and properties.[6][13]

-

Other Potential Uses: Research has explored its use in phosphors for lighting and displays, as a medium in solid-state lasers, and in the production of advanced ceramics.[2][6] There is also potential for YI₃ to serve as a precursor for yttrium radioisotopes used in nuclear medicine and targeted cancer therapies.[2][14]

Safety and Handling

This compound is considered an irritant and requires careful handling to minimize exposure.[8][11] It is classified as a substance with limited evidence of being a carcinogenic effect and may cause sensitization by inhalation or skin contact.[6]

Table 2: GHS Hazard and Precautionary Information

| Classification | Code | Description | References |

|---|---|---|---|

| Hazard Statements | H317 | May cause an allergic skin reaction. | [9][15] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [9][15] | |

| H351 | Suspected of causing cancer. | [9][15] | |

| Precautionary Statements | P261 | Avoid breathing dust. | [8][15] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [9] |

| | P308 + P313 | IF exposed or concerned: Get medical advice/attention. |[9] |

Handling Recommendations:

-

Ventilation: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[6][9] A dust mask (e.g., N95) is recommended when handling the powder.[9]

-

Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials like strong oxidizing agents.[8][12] The container should be tightly closed and preferably stored under an inert atmosphere due to its hygroscopic nature.[8]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[8][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 13470-38-7 [smolecule.com]

- 3. This compound | 13470-38-7 [chemicalbook.com]

- 4. WebElements Periodic Table » Yttrium » yttrium triiodide [webelements.com]

- 5. aemree.com [aemree.com]

- 6. This compound [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 碘化钇(III) anhydrous, flakes, 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. This compound | I3Y | CID 83510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. The use of yttrium in medical imaging and therapy: historical background and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Yttrium IodideCAS #: 13470-38-7 [eforu-chemical.com]

- 16. ameslab.gov [ameslab.gov]

A Technical Guide to the Synthesis of High-Purity Yttrium Iodide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principal synthesis methods for producing high-purity yttrium iodide (YI₃). A compound of significant interest in various research and development sectors, including as a precursor for advanced materials and potentially in pharmaceutical applications, the synthesis of high-purity YI₃ is a critical process. This document details the core methodologies, providing experimental protocols and comparative data to aid researchers in selecting the most suitable synthesis strategy for their specific needs.

Introduction to this compound

This compound is a water-soluble, inorganic compound that typically appears as colorless crystals. Its primary applications are in materials science, notably as a precursor for the synthesis of yttrium-based high-temperature superconductors like YBCO (Yttrium Barium Copper Oxide).[1][2] Furthermore, its luminescent properties make it a candidate for the development of novel phosphors and for biological labeling. The synthesis of high-purity, and particularly anhydrous, this compound is crucial for these applications, as impurities and hydration can significantly impact the material's properties and reactivity.

This guide will focus on three primary synthesis routes:

-

Direct Reaction of Yttrium and Iodine

-

The Ammonium Iodide Route

-

The Hydroiodic Acid Route

Additionally, a critical purification step, high-vacuum sublimation, will be detailed.

Comparative Overview of Synthesis Methods

The selection of a synthesis method for this compound depends on several factors, including the desired purity, required yield, available starting materials, and laboratory equipment. The following table provides a comparative summary of the key quantitative aspects of the primary synthesis routes.

| Synthesis Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Direct Reaction | >99.9 | High | High purity, anhydrous product | Requires high temperatures and inert atmosphere |

| Ammonium Iodide Route | ≥98 | Moderate to High | Lower temperature than direct reaction | Potential for incomplete reaction and byproduct contamination |

| Hydroiodic Acid Route | Variable | High | Utilizes common lab reagents | Initially produces hydrated form, requiring dehydration |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis and purification of high-purity this compound.

Method 1: Direct Reaction of Yttrium and Iodine

This method involves the direct combination of elemental yttrium and iodine at elevated temperatures in an inert atmosphere to produce anhydrous this compound.[1]

Reaction:

2 Y(s) + 3 I₂(g) → 2 YI₃(s)

Experimental Protocol:

-

Reactant Preparation: Finely divided yttrium metal powder (99.9% purity or higher) and iodine crystals (99.8% purity or higher) are weighed in a stoichiometric ratio (1:3 molar ratio of Y:I₂). The use of finely powdered yttrium increases the reaction surface area.

-

Apparatus Setup: The reactants are placed in a tantalum or quartz ampoule. The ampoule is then connected to a high-vacuum line and evacuated to a pressure of at least 10⁻⁵ torr to remove air and moisture. The ampoule is then sealed under vacuum.

-

Reaction Conditions: The sealed ampoule is placed in a tube furnace. The temperature is gradually raised to above 400°C.[2] The reaction is exothermic and proceeds to completion over several hours. The exact temperature and time will depend on the scale of the reaction and the form of the reactants.

-

Product Recovery: After the reaction is complete, the furnace is allowed to cool to room temperature. The ampoule is carefully opened in an inert atmosphere (e.g., a glovebox) to recover the crude this compound product.

Method 2: The Ammonium Iodide Route

This method utilizes yttrium oxide and ammonium iodide as starting materials. The reaction is driven by the formation of volatile byproducts (ammonia and water), leaving behind this compound.[1]

Reaction:

Y₂O₃(s) + 6 NH₄I(s) → 2 YI₃(s) + 6 NH₃(g) + 3 H₂O(g)

Experimental Protocol:

-

Reactant Preparation: High-purity yttrium oxide (Y₂O₃) and a stoichiometric excess of ammonium iodide (NH₄I) are thoroughly mixed in a mortar and pestle.

-

Apparatus Setup: The mixture is placed in a crucible (e.g., alumina or tantalum) within a tube furnace equipped with a gas inlet and outlet. The system is purged with an inert gas (e.g., argon or nitrogen) to remove air.

-

Reaction Conditions: The furnace temperature is slowly raised. The reaction typically proceeds at temperatures in the range of 200-400°C. The flow of inert gas helps to carry away the ammonia and water vapor, driving the reaction to completion.

-

Product Recovery and Purification: After the reaction is complete, the furnace is cooled to room temperature under the inert gas flow. The crude product may contain unreacted starting materials or byproducts. Purification is typically achieved through high-vacuum sublimation as described in section 3.4.

Method 3: The Hydroiodic Acid Route

This method involves the reaction of an yttrium-containing precursor, such as yttrium oxide or yttrium hydroxide, with hydroiodic acid. This route initially produces hydrated this compound, which then requires a dehydration step to obtain the anhydrous form.

Reaction (using Yttrium Hydroxide):

Y(OH)₃(s) + 3 HI(aq) → YI₃(aq) + 3 H₂O(l)

Experimental Protocol:

-

Dissolution: Yttrium hydroxide (Y(OH)₃) is slowly added to a stirred solution of concentrated hydroiodic acid (HI). The reaction is typically performed at room temperature. The dissolution of yttrium hydroxide in the acid results in a solution of this compound.

-

Crystallization: The water is removed from the solution by evaporation under reduced pressure to crystallize the hydrated this compound (YI₃·nH₂O).

-

Dehydration: The hydrated this compound is carefully heated under high vacuum to remove the water of crystallization. This step is critical as overheating can lead to the formation of yttrium oxyiodide (YOI). The dehydration is typically carried out by gradually increasing the temperature while monitoring the pressure.

Purification: High-Vacuum Sublimation

Sublimation is a highly effective method for purifying this compound, particularly for removing less volatile impurities.

Experimental Protocol:

-

Apparatus Setup: The crude this compound is placed in a sublimation apparatus, which typically consists of a heated vessel and a cooled surface (cold finger) under high vacuum. The apparatus should be thoroughly dried and evacuated to a pressure of at least 10⁻⁵ torr.

-

Sublimation Conditions: The vessel containing the crude YI₃ is heated to a temperature where the vapor pressure of this compound is significant, while the cold finger is maintained at a much lower temperature (e.g., using circulating cold water or liquid nitrogen). A temperature of around 940°C (1213 K) has been reported for the sublimation of this compound.

-

Collection: The purified this compound sublimes and then deposits as crystals on the cold finger. Less volatile impurities remain in the heated vessel.

-

Product Recovery: After the sublimation is complete, the apparatus is cooled to room temperature, and the vacuum is carefully broken with an inert gas. The high-purity this compound crystals are then collected from the cold finger in an inert atmosphere.

Diagrams

Synthesis Pathways for this compound

Caption: Overview of the main synthesis pathways for high-purity this compound.

Experimental Workflow for Direct Synthesis and Purification

Caption: Experimental workflow for the direct synthesis and subsequent purification of this compound.

Purity Analysis

The determination of the purity of the final this compound product is critical. Several analytical techniques can be employed:

-

X-ray Fluorescence (XRF): A non-destructive technique well-suited for the elemental analysis of rare earth materials. It can be used to quantify the yttrium and iodine content and to detect metallic impurities.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for determining trace and ultra-trace element impurities.

-

X-ray Diffraction (XRD): Used to confirm the crystal structure of the this compound and to identify any crystalline impurity phases.

-

Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the purity of crystalline solids based on the melting point depression.

Conclusion

The synthesis of high-purity this compound can be achieved through several methods, each with its own advantages and challenges. The direct reaction of the elements offers a route to a high-purity, anhydrous product but requires stringent control of the reaction atmosphere and high temperatures. The ammonium iodide and hydroiodic acid routes provide alternative pathways that may be more amenable to standard laboratory setups but may require more extensive purification steps. High-vacuum sublimation is a crucial final step for achieving the highest purity levels, regardless of the initial synthesis method. The choice of the optimal synthesis strategy will depend on the specific requirements of the intended application, balancing factors of purity, yield, cost, and available resources.

References

An In-Depth Technical Guide to Yttrium Iodide (YI₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Yttrium Iodide (YI₃), a key inorganic compound with significant applications in materials science and potential relevance in the medical field. This document details its chemical and physical properties, outlines synthesis and purification protocols, and explores its primary applications, with a focus on its role in the development of scintillating materials and as a precursor for radiopharmaceuticals.

Core Properties of this compound

This compound is a binary inorganic salt composed of yttrium and iodine. It typically appears as colorless or white to light grey, hygroscopic crystals or flakes.[1] Its fundamental identifiers and physicochemical properties are summarized below for quick reference.

Chemical Identity

| Identifier | Value |

| Chemical Formula | YI₃ |

| IUPAC Name | Yttrium(III) iodide; Triiodoyttrium |

| CAS Number | 13470-38-7 |

| Molar Mass | 469.619 g/mol |

Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless, white, or light grey crystalline solid/flakes. |

| Melting Point | 1,000 °C (1,273 K) |

| Boiling Point | 1,310 °C (1,583 K) |

| Solubility | Soluble in water and ethanol. Insoluble in diethyl ether. |

| Crystal Structure | Bismuth(III) iodide (BiI₃) type |

| Hygroscopicity | Hygroscopic; sensitive to moisture. |

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of yttrium metal or its oxide with an iodine source under specific conditions. Due to its hygroscopic nature, all synthesis and handling procedures should be conducted in an inert and dry atmosphere.

Experimental Protocols for Synthesis

Two common methods for the synthesis of this compound are:

-

Direct Reaction of Elements : This method involves the direct combination of yttrium metal and iodine in an inert atmosphere at elevated temperatures. The balanced chemical equation for this reaction is: 2 Y + 3 I₂ → 2 YI₃

-

Reaction with Yttrium Oxide : A more common and often more practical approach involves the reaction of yttrium oxide (Y₂O₃) with a suitable iodinating agent.

-

Using Ammonium Iodide : Yttrium oxide is heated with ammonium iodide, leading to the formation of this compound, ammonia, and water vapor.[1] Y₂O₃ + 6 NH₄I → 2 YI₃ + 6 NH₃ + 3 H₂O

-

Using Hydroiodic Acid : Yttrium oxide or yttrium hydroxide can be reacted with hydroiodic acid to yield this compound and water. Y₂O₃ + 6 HI → 2 YI₃ + 3 H₂O

-

Purification by High-Vacuum Sublimation

For applications requiring high-purity single crystals, such as in scintillators, the crude this compound product can be purified via high-vacuum sublimation. This process involves heating the crude material under a high vacuum, causing it to sublime and then deposit as purified crystals on a cooled surface.

-

Experimental Conditions : Single crystals of YI₃ have been successfully obtained through high-vacuum sublimation at a temperature of 1213 K.

Below is a logical workflow for the synthesis and purification of high-purity this compound.

Key Applications in Research and Development

This compound serves as a critical precursor material in several advanced technological fields, from superconducting materials to medical imaging and therapy.

Scintillator Materials

One of the most promising applications of this compound is in the fabrication of scintillation detectors. When doped with an activator, such as Cerium (Ce³⁺), this compound crystals can exhibit excellent scintillation properties, meaning they emit light upon absorption of high-energy radiation like X-rays and gamma rays. These Ce-doped YI₃ crystals are being explored as a new generation of scintillators for medical imaging (e.g., PET scanners) and radiation detection.

The production of these single crystals is typically achieved using the Bridgman-Stockbarger method. This technique involves the directional solidification of the molten material in a crucible with a controlled temperature gradient.

The general workflow for producing a Ce-doped this compound scintillator crystal is depicted below.

Precursor for Radiopharmaceuticals

Yttrium-90 (⁹⁰Y) is a beta-emitting radioisotope with a half-life of 64.1 hours, widely used in radionuclide therapy for the treatment of various cancers, including liver cancer and lymphomas.[2] While ⁹⁰Y is typically produced from the decay of Strontium-90 or by neutron activation of Yttrium-89, high-purity yttrium compounds are required as starting materials for these processes. This compound can serve as a precursor for the production of Yttrium-89 targets for neutron activation or for the synthesis of other yttrium compounds used in the formulation of ⁹⁰Y-based radiopharmaceuticals.

The general pathway from a stable yttrium precursor like YI₃ to a therapeutic radiopharmaceutical is outlined below.

Other Applications

-

Superconducting Materials : this compound is used as a starting material for the low-temperature preparation of Yttrium Barium Copper Oxide (YBCO), a high-temperature superconductor.

-

Catalysis : While not as common as other metal halides, yttrium compounds, in general, are explored for their catalytic properties in various organic reactions.

Safety and Handling

This compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. It is an irritant, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the material. Inhalation of dust should be avoided. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This guide provides a foundational understanding of this compound for professionals in research and drug development. Further in-depth investigation into specific protocols and applications is recommended for practical implementation.

References

Solubility of Yttrium iodide in different solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of yttrium iodide (YI₃) in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields, offering detailed data, experimental protocols, and visualizations to support their work.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Molarity (mol/kg of solvent) | Equilibrium Solid Phase |

| Water | 0 | 183.4 | 3.906 | YI₃·9H₂O |

| Water | 25 | 194.3 | 4.137 | YI₃·9H₂O |

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of this compound solubility, primarily based on the isothermal saturation method followed by gravimetric and titrimetric analysis. Given the hygroscopic nature of this compound, all manipulations should be carried out in a controlled, low-humidity environment (e.g., a glove box).

Materials and Equipment

-

Materials:

-

Anhydrous this compound (YI₃) of high purity

-

Selected solvent (e.g., deionized water, absolute ethanol, anhydrous acetone)

-

Inert gas (e.g., argon or nitrogen)

-

-

Equipment:

-

Thermostatically controlled shaker or water bath

-

Sealed, airtight glass vials or flasks

-

Analytical balance (±0.0001 g)

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Desiccator

-

Glove box or a controlled humidity chamber

-

Titration apparatus (buret, flasks, etc.)

-

Standardized solutions for titration (e.g., EDTA for yttrium, silver nitrate for iodide)

-

Experimental Procedure: Isothermal Saturation Method

-

Preparation of Saturated Solution:

-

Add an excess amount of anhydrous this compound to a known mass of the chosen solvent in a sealed, airtight vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

Carefully withdraw a known mass of the supernatant liquid using a pre-weighed, airtight syringe fitted with a filter to separate the solid phase. This step should be performed within the controlled environment to prevent moisture absorption.

-

Record the total mass of the syringe and the collected saturated solution.

-

-

Gravimetric Analysis:

-

Dispense the collected saturated solution into a pre-weighed drying dish.

-

Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of this compound).

-

Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish with the dry this compound residue.

-

The mass of the dissolved this compound and the mass of the solvent can be calculated to determine the solubility.

-

-

Titrimetric Analysis (for validation):

-

The concentration of yttrium (Y³⁺) in the saturated solution can be determined by complexometric titration with a standardized EDTA solution.

-

The concentration of iodide (I⁻) can be determined by argentometric titration with a standardized silver nitrate solution.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

This guide provides a foundational understanding of the solubility of this compound. For further research, it is recommended to consult the cited IUPAC-NIST Solubility Data Series for detailed information on the aqueous solubility of rare earth metal iodides. Future experimental work is necessary to quantify the solubility of this compound in various organic solvents.

An In-depth Technical Guide to the Thermal Properties of Yttrium (III) Iodide

Audience: Researchers, scientists, and drug development professionals.

Core Subject: A detailed examination of the thermal stability and melting point of Yttrium (III) Iodide (YI₃), including the methodologies used for its synthesis and thermal characterization.

Introduction to Yttrium (III) Iodide

Yttrium (III) iodide, with the chemical formula YI₃, is an inorganic salt of yttrium and hydroiodic acid.[1] It typically appears as colorless, white, or white-yellow flaky crystals or powder.[1][2][3] The compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air, and is soluble in water, ethanol, and acetone.[3][4] Due to its sensitivity, it should be stored under an inert atmosphere, such as nitrogen, and protected from light.[4][5] Yttrium iodide serves as a precursor for the preparation of YBCO (Yttrium Barium Copper Oxide) superconducting materials and in the synthesis of specialized crystals for scintillation detectors.[1][3][6]

Thermal and Physical Properties

The thermal properties of Yttrium (III) iodide are critical for its application in high-temperature synthesis and material science. While generally stable at high temperatures in an inert environment, its precise melting point varies slightly across different sources.

Table 1: Summary of Quantitative Data for Yttrium (III) Iodide

| Property | Value | Source(s) |

| Chemical Formula | YI₃ | [1][2] |

| Molar Mass | 469.6193 g/mol | [1] |

| Appearance | Colorless / White-yellow crystals | [1][2][4] |

| Melting Point | 997 °C - 1004 °C (1270 K - 1277 K) | [1][2][3][5] |

| Boiling Point | 1,310 °C (1,580 K) | [1] |

| Crystal Structure | Bismuth Triiodide (BiI₃) type | [1] |

| Solubility | Soluble in water, ethanol, acetone | [1][3] |

Thermal Stability and Decomposition

Yttrium (III) iodide exhibits high thermal stability, with a melting point around 1000 °C and a boiling point of 1310 °C under standard pressure.[1] Its stability, however, is highly dependent on the surrounding atmosphere. The compound is hygroscopic and moisture-sensitive.[3][4] In the presence of moisture or air at elevated temperatures, it is susceptible to hydrolysis and oxidation, which can lead to the formation of yttrium oxide (Y₂O₃) or oxyiodides. Therefore, handling and heating of YI₃ must be conducted in a dry, inert atmosphere (e.g., argon or nitrogen) to prevent degradation. While specific decomposition pathways in an inert atmosphere are not extensively detailed in the provided literature, its high boiling point suggests it remains stable in its liquid phase over a significant temperature range.

Experimental Protocols

Synthesis of Yttrium (III) Iodide

Several methods have been established for the synthesis of this compound. The choice of method depends on the desired purity and available starting materials.

Method 1: Direct Combination of Elements This method involves the direct reaction of elemental yttrium metal with iodine gas in an inert, controlled atmosphere.[1][6]

-

Protocol:

-

Place high-purity yttrium metal (Y) in a reaction vessel (e.g., a quartz tube).

-

Evacuate the vessel and backfill with an inert gas, such as argon.

-

Introduce iodine (I₂) vapor into the vessel.

-

Heat the vessel to initiate the reaction. The precise temperature and pressure conditions must be carefully controlled to ensure complete reaction and prevent sublimation of the product.

-

-

Reaction: 2 Y(s) + 3 I₂(g) → 2 YI₃(s)[6]

Method 2: Reaction with Ammonium Iodide This is a common method starting from yttrium oxide (Y₂O₃), which is often more readily available than yttrium metal.[1][6]

-

Protocol:

-

Thoroughly mix yttrium oxide powder with an excess of ammonium iodide (NH₄I).

-

Heat the mixture in a tube furnace under a stream of inert gas.

-

The reaction produces this compound, ammonia gas, and water vapor, which are carried away by the gas flow.

-

-

Reaction: Y₂O₃(s) + 6 NH₄I(s) → 2 YI₃(s) + 6 NH₃(g) + 3 H₂O(g)[1][6]

Method 3: Reaction with Hydroiodic Acid This aqueous-phase reaction is suitable for producing hydrated forms of this compound, which can then be dehydrated.

-

Protocol:

-

React yttrium oxide (Y₂O₃) or yttrium hydroxide (Y(OH)₃) with concentrated hydroiodic acid (HI).[1][6]

-

The resulting solution contains hydrated this compound.

-

Carefully evaporate the water under vacuum. The final dehydration step must be performed with controlled heating to avoid the formation of yttrium oxyiodide.

-

-

Reaction: Y(OH)₃(s) + 3 HI(aq) → YI₃(aq) + 3 H₂O(l)[6]

Thermal Analysis Methodology

To experimentally determine the melting point and thermal stability of YI₃, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used.[7][8]

-

Objective: To measure mass loss (TGA) and heat flow changes (DSC) as a function of temperature to identify phase transitions (like melting) and decomposition events.

-

Instrumentation: A simultaneous TGA/DSC analyzer or separate TGA and DSC instruments.

-

Experimental Protocol:

-

Sample Preparation: A small quantity of anhydrous YI₃ powder (typically 5-10 mg) is loaded into a crucible (e.g., alumina or platinum). Due to its hygroscopic nature, sample loading must be performed in a glove box under an inert atmosphere.

-

Atmosphere: The experiment is run under a continuous flow of high-purity inert gas, such as argon or nitrogen, to prevent oxidation and hydrolysis.

-

Temperature Program: The sample is heated at a constant linear rate (e.g., 10 °C/min) from ambient temperature to a temperature above its boiling point (e.g., 1400 °C).[9]

-

Data Acquisition:

-

TGA: The instrument records the sample's mass as a function of temperature. A stable TGA curve with no mass loss indicates the material's thermal stability.[7] A sharp drop in mass would signify decomposition or sublimation.

-

DSC: The instrument measures the difference in heat flow between the sample and an inert reference. An endothermic peak (a dip in the DSC curve) indicates a phase transition, such as melting, where the sample absorbs heat.[8][10] The onset temperature of this peak is taken as the melting point. Exothermic peaks would indicate decomposition or crystallization events.

-

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WebElements Periodic Table » Yttrium » yttrium triiodide [webelements.com]

- 3. aemree.com [aemree.com]

- 4. This compound | 13470-38-7 [amp.chemicalbook.com]

- 5. This compound CAS#: 13470-38-7 [m.chemicalbook.com]

- 6. Buy this compound | 13470-38-7 [smolecule.com]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Optical Properties of Yttrium(III) Iodide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Yttrium(III) iodide (YI₃) is a halogen salt of yttrium that exists as a colorless, water-soluble crystalline solid.[1][2] While it serves as a precursor for various materials, including superconductors, its intrinsic optical properties are not extensively documented in publicly available literature.[1] This guide provides a comprehensive overview of the known physical characteristics of Yttrium(III) iodide and explores the expected optical properties based on data from related yttrium compounds and doped YI₃ materials. Detailed experimental protocols for characterizing the optical properties of such materials are presented, along with logical workflows and diagrams to aid researchers in this field.

Introduction to Yttrium(III) Iodide

Yttrium(III) iodide is an inorganic compound with the chemical formula YI₃. It is a white to yellowish crystalline solid that is soluble in water and ethanol but not in diethyl ether.[1][3] The Y³⁺ ion in solution is colorless due to the absence of electrons in the d and f electron shells.[2] YI₃ is known to be hygroscopic and should be handled in a dry, inert atmosphere.[1] Its primary application noted in the literature is as a starting material for YBCO (Yttrium Barium Copper Oxide) superconducting materials.[4]

Due to a lack of extensive research on the specific optical characteristics of pure, undoped Yttrium(III) iodide, this guide will leverage data from analogous yttrium compounds, such as yttrium oxide (Y₂O₃) and yttrium fluoride (YF₃), as well as doped YI₃ systems to provide a predictive overview of its core optical properties.

Core Optical Properties

The optical properties of a material describe its interaction with light. For Yttrium(III) iodide, these properties are crucial for applications in areas such as scintillation detectors and optical materials.

Refractive Index

The refractive index (n) of a material is a dimensionless number that describes how fast light travels through the material. There is no specific experimental data for the refractive index of pure Yttrium(III) iodide in the available literature. However, we can infer its likely characteristics by examining related yttrium compounds.

Table 1: Refractive Index of Selected Yttrium Compounds

| Compound | Chemical Formula | Refractive Index (at ~500-550 nm) | Reference |

| Yttrium Oxide | Y₂O₃ | ~1.92 | [5] |

| Yttrium Fluoride | YF₃ | ~1.51 | [6] |

It is anticipated that the refractive index of Yttrium(III) iodide would fall within a similar range to other transparent metal halides. The value is influenced by the electronic structure and density of the material.

Absorption and Transmission

The absorption spectrum of a material indicates the wavelengths of light it absorbs, while the transmission spectrum shows the wavelengths that pass through it. As a colorless (white) crystalline solid, pure Yttrium(III) iodide is expected to be largely transparent in the visible region of the electromagnetic spectrum, with its primary absorption occurring in the ultraviolet range. This is characteristic of wide bandgap insulator materials.

Photoluminescence

Photoluminescence is the emission of light from a material after the absorption of photons. While undoped Yttrium(III) iodide is not expected to be strongly luminescent, the introduction of dopants can induce significant luminescence. For instance, when doped with rare-earth elements, many yttrium compounds exhibit strong and sharp emission peaks.

Table 2: Photoluminescence Properties of Doped Yttrium Compounds

| Compound | Dopant | Excitation Wavelength (nm) | Emission Peaks (nm) | Reference |

| Y₂O₃ | Er³⁺ | 356 | 506, 522, 711 | [7] |

| YPVO₄, Y₂O₃ | Eu³⁺ | 254 | 365, 540, 561, 594, 611 |

Scintillation Properties

Scintillation is the property of a material to emit light when it absorbs ionizing radiation. Yttrium compounds, particularly halides, are investigated for their potential as scintillators. The ideal scintillator should have high light output, a fast decay time, and good energy resolution. While specific data for pure YI₃ is limited, doped versions and other halide scintillators provide insight into potential performance.

Table 3: Scintillation Properties of Selected Halide Scintillators

| Scintillator | Light Yield (photons/MeV) | Primary Decay Time (ns) | Energy Resolution (%) |

| NaI(Tl) | 38,000 | 230 | 6.5 |

| LaBr₃(Ce) | 63,000 | 16 | 2.9 |

| CeBr₃ | 68,000 | 20 | 4.0 |

Note: Data for NaI(Tl), LaBr₃(Ce), and CeBr₃ are provided for context within the broader class of halide scintillators and are not direct properties of YI₃.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the optical properties of crystalline solids like Yttrium(III) iodide. Given the hygroscopic nature of YI₃, sample preparation and handling must be conducted in a controlled, low-humidity environment (e.g., a glovebox).

Synthesis of Yttrium(III) Iodide Crystals

High-purity Yttrium(III) iodide crystals can be synthesized through several methods:

-

Direct Reaction: Heating metallic yttrium with iodine in an inert atmosphere.[1]

-

2 Y + 3 I₂ → 2 YI₃

-

-

Reaction with Ammonium Iodide: Heating yttrium oxide with ammonium iodide.[1]

-

Y₂O₃ + 6 NH₄I → 2 YI₃ + 6 NH₃ + 3 H₂O

-

-

Aqueous Synthesis: Reacting yttrium oxide or hydroxide with hydroiodic acid, followed by dehydration.[1]

For optical measurements, single crystals are preferred. These can be grown from the melt or via vapor transport methods.

Measurement of Refractive Index

The refractive index can be determined using techniques such as ellipsometry or the minimum deviation method with a prism of the material. For small crystals, immersion methods are often employed.

Protocol: Becke Line Test for Refractive Index Estimation

-

Sample Preparation: Crush a small amount of YI₃ into fine particles (approximately 100-mesh size) in a dry environment.

-

Mounting: Place a small quantity of the powdered sample onto a microscope slide and add a drop of a calibrated refractive index liquid. Cover with a coverslip.

-

Microscopy: Using a petrographic microscope with the substage lowered and the diaphragm partially closed, focus on the edge of a crystal fragment.

-

Observation: Slightly raise the objective (defocus). A bright line (the Becke line) will move into the medium with the higher refractive index.

-

Matching: Repeat the process with different calibrated liquids until the Becke line is no longer visible, indicating a match between the refractive index of the crystal and the liquid.

UV-Vis-NIR Spectroscopy for Absorption and Transmission

This technique measures the absorbance or transmittance of a sample as a function of wavelength.

Protocol: Thin Film/Single Crystal Spectroscopy

-

Sample Preparation: A thin, polished single crystal or a thin film of YI₃ deposited on a transparent substrate (e.g., quartz) is required.

-

Instrumentation: Place the sample in the beam path of a dual-beam UV-Vis-NIR spectrophotometer. An identical uncoated substrate should be used as a reference.

-

Measurement: Scan a wavelength range from the deep UV (e.g., 190 nm) to the near-infrared (e.g., 2500 nm).

-

Data Analysis: The instrument records the absorbance (A) or transmittance (%T). The absorption coefficient (α) can be calculated from the absorbance and the sample thickness. The optical band gap can be estimated from the absorption edge using a Tauc plot.

Photoluminescence Spectroscopy

This method measures the emission spectrum of a material upon excitation by a specific wavelength of light.

Protocol: Emission and Excitation Spectra

-

Sample Preparation: A powdered sample or a single crystal of YI₃ is placed in the sample holder of a spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator through a range of shorter wavelengths. This identifies the wavelengths that most efficiently excite the sample.

-

Emission Spectrum: Set the excitation monochromator to a wavelength of maximum absorption (determined from the excitation spectrum or UV-Vis data) and scan the emission monochromator through a range of longer wavelengths.

-

Data Analysis: The resulting spectra provide information on the electronic transitions and the presence of luminescent centers. For time-resolved measurements, a pulsed laser source and a time-correlated single-photon counting (TCSPC) system can be used to determine the luminescence decay lifetime.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of the optical properties of Yttrium(III) iodide.

Caption: Workflow for the optical characterization of YI₃.

Caption: Fundamental light-matter interactions in a solid.

Conclusion

Yttrium(III) iodide remains a material with underexplored optical properties in its pure form. Based on the characteristics of related yttrium compounds and the broader family of metal halides, it is predicted to be a wide bandgap, transparent material in the visible spectrum, with potential as a host for luminescent dopants in applications such as phosphors and scintillators. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to undertake a thorough characterization of YI₃'s optical properties, which could unlock its potential in advanced materials science and drug development applications where optical probes and detectors are essential. Further experimental investigation is critically needed to populate the literature with specific quantitative data for this compound.

References

- 1. Yttrium iodide - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. WebElements Periodic Table » Yttrium » yttrium triiodide [webelements.com]

- 4. scbt.com [scbt.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. emdgroup.com [emdgroup.com]

- 7. tandfonline.com [tandfonline.com]

Yttrium iodide anhydrous vs. hydrated forms

An In-depth Technical Guide to Anhydrous vs. Hydrated Yttrium Iodide for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (YI₃) is a versatile inorganic compound with significant applications in materials science and potentially in pharmaceutical research.[1] It exists in two primary forms: anhydrous (YI₃) and hydrated (YI₃·nH₂O), with the trihydrate and hexahydrate being common.[1] The presence of water molecules dramatically alters the compound's physical, chemical, and structural properties. This guide provides a detailed comparison of the anhydrous and hydrated forms of this compound, covering their properties, synthesis, handling, and applications to assist researchers in selecting the appropriate form for their specific needs.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamentally influenced by the presence or absence of water of hydration. The anhydrous form is a high-melting point solid, while the hydrated forms are less thermally stable. A summary of their key quantitative properties is presented in Table 1.

Table 1: Comparison of Quantitative Data for Anhydrous and Hydrated this compound

| Property | Anhydrous this compound (YI₃) | Hydrated this compound (YI₃·nH₂O) |

| Molar Mass | 469.62 g/mol [2] | Trihydrate: 523.67 g/mol Hexahydrate: 577.71 g/mol |

| Appearance | Colorless to white-yellow, hygroscopic flakes or crystals.[3][4] | White crystalline solid. |

| Melting Point | 1000-1004 °C[3][4][5] | Decomposes upon heating. |

| Boiling Point | 1310 °C[3] | Not applicable (decomposes). |

| Solubility | Soluble in water, ethanol, and acetone.[5][6] Insoluble in diethyl ether.[3] | Soluble in water. |

| Crystal Structure | Bismuth(III) iodide (BiI₃) type.[3] | Coordination sphere expanded to include water molecules.[1] |

Structural Differences: Anhydrous vs. Hydrated

The coordination environment of the yttrium ion is the primary structural differentiator between the anhydrous and hydrated forms.

-

Anhydrous this compound : In its anhydrous state, this compound adopts the BiI₃ crystal structure type.[3] In this arrangement, the yttrium cation (Y³⁺) is octahedrally coordinated by six iodide anions (I⁻).

-

Hydrated this compound : this compound is highly hygroscopic and readily absorbs atmospheric moisture to form hydrates, most commonly the trihydrate (YI₃·3H₂O) and hexahydrate (YI₃·6H₂O).[1] This hydration process involves the insertion of water molecules into the crystal lattice, where they compete with iodide ions to coordinate with the central yttrium ion.[1] This results in an expansion of the yttrium coordination sphere and a complete reorganization of the crystal structure.[1]

Experimental Protocols

The synthesis method is critical in obtaining either the anhydrous or hydrated form of this compound. Due to the hygroscopic nature of the anhydrous form, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

Synthesis of Anhydrous this compound (YI₃)

Method 1: Direct Combination of Elements

This method yields high-purity anhydrous YI₃.[1]

-

Reactants : Finely powdered yttrium metal (Y), Iodine (I₂).

-

Protocol :

-

Place stoichiometric amounts of finely powdered yttrium metal and iodine in a quartz ampoule under an inert atmosphere.

-

Seal the ampoule under vacuum.

-

Heat the ampoule gradually to a temperature above 400°C.[1]

-

Maintain the temperature for several hours to ensure complete reaction. The direct reaction is: 2 Y + 3 I₂ → 2 YI₃.[1]

-

After cooling, the product can be further purified by sublimation to remove any unreacted iodine.[1]

-

Method 2: Reaction of Yttrium Oxide with Ammonium Iodide

This is a common and effective method for producing anhydrous this compound.

-

Reactants : Yttrium oxide (Y₂O₃), Ammonium iodide (NH₄I).

-

Protocol :

-

Thoroughly mix yttrium oxide with an excess of ammonium iodide in a crucible.

-

Heat the mixture in a tube furnace under a stream of inert gas.

-

The reaction proceeds as follows: Y₂O₃ + 6 NH₄I → 2 YI₃ + 6 NH₃ + 3 H₂O.[1][3]

-

The ammonia and water byproducts are carried away by the gas stream, leaving behind anhydrous this compound.

-

Preparation of Hydrated this compound (YI₃·nH₂O)

Method: Acid-Base Reaction

This method typically yields the hydrated form due to the aqueous environment.

-

Reactants : Yttrium oxide (Y₂O₃) or yttrium hydroxide (Y(OH)₃), Hydroiodic acid (HI).

-

Protocol :

-

Slowly add yttrium oxide or yttrium hydroxide to a stirred solution of hydroiodic acid.

-

The reaction proceeds as follows: Y₂O₃ + 6 HI → 2 YI₃ + 3 H₂O or Y(OH)₃ + 3 HI → YI₃ + 3 H₂O.[1][3]

-

Gently heat the solution to ensure the complete dissolution of the solid.

-

The resulting solution contains hydrated this compound.

-

To obtain a solid product, the water can be slowly evaporated under reduced pressure at a low temperature to encourage crystallization of the hydrated salt. Note that heating to high temperatures will cause decomposition.

-

Handling and Storage

-

Anhydrous this compound : Due to its extreme sensitivity to moisture and air, anhydrous YI₃ must be handled and stored under a dry, inert atmosphere (e.g., in a glovebox or a desiccator with a strong drying agent).[6][7] Storage containers should be tightly sealed. Recommended storage is typically at 2-8°C under nitrogen.[4][5]

-

Hydrated this compound : While less sensitive than the anhydrous form, hydrated this compound should still be stored in a well-sealed container to prevent efflorescence (loss of water of hydration) or deliquescence (absorbing more moisture), depending on the ambient humidity.

Applications in Research and Drug Development

The choice between anhydrous and hydrated this compound is dictated by the requirements of the specific application.

-

Materials Science : The anhydrous form is a crucial precursor for the synthesis of other advanced yttrium-based materials.[1] A significant application is in the lower-temperature preparation of yttrium barium copper oxide (YBCO) high-temperature superconductors.[3][8] It is also used in the solid-state synthesis of novel compounds with complex crystal structures.[1][4]

-

Catalysis : Yttrium compounds, in general, are explored for their catalytic properties.[9] this compound can serve as a starting material for creating yttrium-based catalysts used in various chemical transformations.[1][10]

-

Scintillation Crystals : Cerium-doped this compound (YI₃:Ce³⁺) is a promising new scintillator material with excellent properties for radiation detection.[6]

-

Pharmaceutical Research and Medical Imaging : While direct use is uncommon, this compound can be a precursor for producing yttrium radioisotopes, such as Yttrium-90 (⁹⁰Y), which are used in targeted cancer therapies.[1][11][12] The stable chemistry of iodide complexes can be advantageous in the development of radiopharmaceuticals.[11]

Conclusion

The distinction between anhydrous and hydrated this compound is critical for successful experimental outcomes. Anhydrous YI₃ is essential for applications requiring water-free conditions, such as solid-state synthesis and the production of advanced materials like superconductors. Its handling requires stringent inert atmosphere techniques. Conversely, hydrated this compound, which is more straightforward to prepare and handle, is suitable for aqueous solution chemistry or when the presence of water is not detrimental to the process. A thorough understanding of their distinct properties is paramount for researchers and professionals in materials science, chemistry, and drug development.

References

- 1. Buy this compound | 13470-38-7 [smolecule.com]

- 2. This compound | I3Y | CID 83510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 13470-38-7 [chemicalbook.com]

- 5. This compound | 13470-38-7 [amp.chemicalbook.com]

- 6. aemree.com [aemree.com]

- 7. Yttrium Chloride, Anhydrous - ESPI Metals [espimetals.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. Yttrium: Properties and Applications [stanfordmaterials.com]

- 10. Simple yttrium salts as highly active and controlled catalysts for the atom-efficient synthesis of high molecular weight polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative physical and pharmacologic characteristics of iodine-131 and yttrium-90: implications for radioimmunotherapy for patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The use of yttrium in medical imaging and therapy: historical background and future perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and History of Yttrium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium iodide (YI₃) is an inorganic compound that has garnered significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physical and chemical properties, and the evolution of our understanding of its crystal structure. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and materials science.

The Discovery of Yttrium: A Prelude to its Compounds

The story of this compound begins with the discovery of its constituent element, yttrium. In 1787, Lieutenant Carl Axel Arrhenius, a Swedish army officer and amateur geologist, discovered a novel black mineral in a quarry near the village of Ytterby, Sweden.[1][2][3] Intrigued by its unusual density, he named it "ytterbite" and sent samples to various chemists for analysis.[1][2]

In 1794, the Finnish chemist Johan Gadolin, while analyzing ytterbite, identified a new "earth" (an old term for an oxide) which he believed to be a new element.[1][4] This discovery was later confirmed in 1797 by Anders Gustaf Ekeberg, who named the new oxide "yttria."[1][4] It wasn't until 1828 that Friedrich Wöhler first isolated the impure yttrium metal by reducing yttrium chloride with potassium.[2][3] The discovery and isolation of yttrium paved the way for the synthesis and characterization of its various compounds, including this compound.

While the exact date and the specific researcher who first synthesized this compound are not well-documented in readily available historical records, its development is understood to have occurred within the broader context of the exploration of rare earth element chemistry in the 19th and early 20th centuries.[5] The systematic investigation into the properties and reactions of the newly discovered rare earth elements naturally led to the preparation of their halides.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, each with its own advantages and applications. The primary methods include direct reaction of the elements, reaction of yttrium oxide with ammonium iodide, and reaction with hydroiodic acid.

Experimental Protocols

1. Direct Reaction of Yttrium and Iodine

This method involves the direct combination of yttrium metal and iodine vapor at elevated temperatures in an inert atmosphere to produce anhydrous this compound.[6]

-

Reaction: 2 Y(s) + 3 I₂(g) → 2 YI₃(s)[5]

-

Procedure:

-

Place high-purity yttrium metal filings or turnings in a quartz or tantalum boat.

-

Place the boat inside a quartz tube reactor.

-

Introduce iodine crystals into a separate, cooler zone of the reactor.

-

Evacuate the reactor and backfill with an inert gas, such as argon.

-

Heat the yttrium metal to a temperature typically above 400°C.

-

Gently heat the iodine to produce a vapor that is carried over the hot yttrium by the inert gas flow.

-

The this compound forms as a crystalline solid in the reaction zone.

-

After the reaction is complete, the product is cooled under an inert atmosphere.

-

-

Purification: The crude this compound can be purified by vacuum sublimation.

2. Reaction of Yttrium Oxide with Ammonium Iodide

This method provides a route to this compound from the more common starting material, yttrium oxide.

-

Reaction: Y₂O₃(s) + 6 NH₄I(s) → 2 YI₃(s) + 6 NH₃(g) + 3 H₂O(g)[6]

-

Procedure:

-

Thoroughly mix stoichiometric amounts of finely powdered yttrium oxide and ammonium iodide.

-

Place the mixture in a suitable reaction vessel, such as a quartz tube.

-

Heat the mixture gradually in a tube furnace under a flow of inert gas.

-

The reaction proceeds with the evolution of ammonia and water vapor, which are carried away by the gas stream.

-

Once the reaction is complete, the this compound remains as a solid product.

-

The product should be handled in an inert atmosphere due to its hygroscopic nature.

-

3. Reaction with Hydroiodic Acid

This compound can also be prepared by reacting yttrium oxide or yttrium hydroxide with hydroiodic acid.[6]

-

Reactions:

-

Y₂O₃(s) + 6 HI(aq) → 2 YI₃(aq) + 3 H₂O(l)

-

Y(OH)₃(s) + 3 HI(aq) → YI₃(aq) + 3 H₂O(l)

-

-

Procedure:

-

Dissolve yttrium oxide or yttrium hydroxide in concentrated hydroiodic acid.

-

The resulting solution contains hydrated this compound.

-

To obtain the anhydrous form, the water must be carefully removed. This is a challenging step as heating the hydrated salt can lead to the formation of yttrium oxyiodide (YOI).

-

A common method for dehydration involves heating the hydrated salt in the presence of ammonium iodide, which helps to suppress the formation of the oxyiodide.

-

Logical Workflow for this compound Synthesis

Physical and Chemical Properties

This compound is a white to yellowish crystalline solid that is hygroscopic.[7][8] It is soluble in water, ethanol, and acetone, but only slightly soluble in ether.[7]

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | YI₃ | [6] |

| Molar Mass | 469.6193 g/mol | [6] |

| Appearance | Colorless to white-yellow crystals/flakes | [6][9] |

| Melting Point | 997 - 1004 °C | [7][10] |

| Boiling Point | 1310 °C | [6] |

| Density | 4.59 g/cm³ | [7] |

| Solubility in Water | Soluble | [6] |

| Crystal Structure | Trigonal (BiI₃ type) | [6] |

| Space Group | R-3 | [11] |

Crystal Structure

This compound crystallizes in the bismuth(III) iodide (BiI₃) structure type.[6] This structure consists of a hexagonal close-packed lattice of iodide anions, with the smaller yttrium cations occupying two-thirds of the octahedral holes in alternating layers.[12] This arrangement results in a layered structure. The determination of this crystal structure type for a variety of tri-iodides dates back to the work of H. Braekken in 1930.[11]

Diagram of this compound Synthesis Logic

Applications

This compound serves as a precursor for the synthesis of various materials with important technological applications. Notably, it is used in the preparation of yttrium barium copper oxide (YBCO), a high-temperature superconductor.[5] It has also been explored for its potential use in the development of new phosphors and scintillators for radiation detection.[7]

Conclusion

The history of this compound is closely tied to the broader narrative of rare earth element discovery and characterization. While the precise moment of its first synthesis is not clearly documented, the methods for its preparation have been well-established, providing routes to this important inorganic compound. Its well-defined physical, chemical, and structural properties have made it a valuable precursor in materials science, particularly in the field of high-temperature superconductors. This guide has provided a detailed overview of the discovery, synthesis, and fundamental properties of this compound, offering a valuable resource for the scientific community.

References

- 1. Yttrium | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

- 2. Yttrium - Wikipedia [en.wikipedia.org]

- 3. briandcolwell.com [briandcolwell.com]

- 4. chemicool.com [chemicool.com]

- 5. Buy this compound | 13470-38-7 [smolecule.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. aemree.com [aemree.com]

- 8. 13470-38-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | I3Y | CID 83510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. Bismuth(III) iodide - Wikipedia [en.wikipedia.org]

Theoretical Underpinnings of the Electronic Structure of Yttrium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electronic structure of a molecule dictates its physical and chemical properties, including its reactivity, spectroscopic signatures, and bonding characteristics. For a molecule like yttrium iodide, which contains a heavy element (iodine), relativistic effects become significant and must be taken into account for accurate theoretical predictions.[1] This guide will delve into the pertinent quantum chemical methods, the importance of relativistic corrections, and the types of quantitative data that are typically generated from such theoretical investigations.

Theoretical Framework

The electronic structure of this compound is fundamentally described by the time-independent Schrödinger equation. However, due to the complexity of many-electron systems, exact solutions are not feasible. Therefore, a range of ab initio quantum chemistry methods are employed to obtain approximate solutions.[2]

Key Computational Methods:

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation, which is the interaction between individual electrons.

-

Post-Hartree-Fock Methods: To account for electron correlation, more advanced methods are used. These include:

-

Configuration Interaction (CI): This method expresses the exact wavefunction as a linear combination of the Hartree-Fock determinant and excited-state determinants.

-

Coupled Cluster (CC) Theory: CC methods are known for their high accuracy in treating electron correlation.

-

Møller-Plesset (MP) Perturbation Theory: This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian.

-

-

Multireference Methods: For molecules with significant multireference character (i.e., where more than one electronic configuration is important for describing the ground state), methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by Multireference Configuration Interaction (MRCI) or Second-Order Perturbation Theory (CASPT2) are necessary.[3]

-

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure based on the electron density rather than the wavefunction. Its computational efficiency makes it suitable for larger systems.

The Importance of Relativistic Effects

Due to the high atomic number of iodine, the inner-shell electrons move at speeds approaching the speed of light.[1] This necessitates the inclusion of relativistic effects in the calculations.[1][2] Neglecting these effects can lead to significant inaccuracies in the predicted properties of this compound.[1]

Key relativistic effects include:

-

Scalar Relativistic Effects: These are corrections that do not depend on electron spin and include the mass-velocity correction and the Darwin term. They lead to a contraction of s and p orbitals and an expansion of d and f orbitals.[4]

-

Spin-Orbit Coupling: This is the interaction between the spin and orbital angular momentum of an electron. It is particularly important for understanding the fine structure of electronic states and can significantly influence the potential energy curves and spectroscopic constants.[4][5]

Relativistic effects are typically incorporated into calculations through methods such as the Dirac-Hartree-Fock (DHF) formalism or by using relativistic effective core potentials (RECPs) which replace the core electrons with a potential that includes relativistic effects.[4]

Expected Quantitative Data

Theoretical studies on diatomic molecules like this compound aim to compute a range of spectroscopic and bonding properties. These are often presented in tabular format for clarity and comparison. While specific data for YI is not available from the provided search results, the following tables for YN and YS serve as examples of the expected quantitative outputs of such a study.[3][5]

Table 1: Theoretical Spectroscopic Constants for Yttrium Nitride (YN) [3]

| Electronic State | Te (cm-1) | Re (Å) | ωe (cm-1) |

| X1Σ+ | 0 | 1.809 | 658 |

| a3Σ+ | 2,360 | - | - |

| A1Σ+ | 3,670 | - | - |

| D1Π | 19,232 | 2.057 | 562 |

Table 2: Theoretical Spectroscopic Constants for Yttrium Monosulfide (YS) [5]

| Electronic State (Ω) | Te (cm-1) | Re (Å) | ωe (cm-1) |

| X2Σ+ (1/2) | 0 | 2.45 | 450.6 |

| A'2Δ (3/2) | 7118 | 2.53 | 413.4 |

| A'2Δ (5/2) | 7338 | 2.53 | 413.4 |

| A2Π (1/2) | 10091 | 2.56 | 396.6 |

| A2Π (3/2) | 10411 | 2.56 | 396.6 |

Methodologies and Protocols

A rigorous theoretical study of this compound's electronic structure would involve a detailed computational protocol. The following outlines a typical workflow.

Computational Workflow

A typical ab initio study of a diatomic molecule like YI would follow these steps:

-

Geometry Optimization: The equilibrium bond length (Re) for the ground and various excited electronic states is determined by finding the minimum on the potential energy curve.

-

Frequency Calculations: Harmonic vibrational frequencies (ωe) are calculated from the second derivative of the energy with respect to the internuclear distance at the equilibrium geometry.

-

Potential Energy Curve (PEC) Scans: The potential energy is calculated at a series of internuclear distances to generate the full potential energy curve for each electronic state.

-

Spectroscopic Constant Derivation: Other spectroscopic constants, such as the rotational constant (Be), anharmonicity constant (ωexe), and vibration-rotation interaction constant (αe), are derived from the shape of the potential energy curve.

-

Relativistic Corrections: Relativistic effects, including scalar relativistic effects and spin-orbit coupling, are incorporated at an appropriate level of theory.

The following DOT script visualizes this computational workflow:

References

Phase diagram of the Yttrium-Iodine system

An In-depth Technical Guide to the Yttrium-Iodine Phase Diagram

For researchers, scientists, and professionals in drug development, a thorough understanding of the phase behavior of binary systems is crucial for material synthesis and application. This technical guide provides a detailed overview of the current knowledge of the Yttrium-Iodine (Y-I) binary phase diagram, compiling available quantitative data, outlining experimental methodologies, and presenting logical relationships through diagrams.

The Yttrium-Iodine system is of interest for various applications, including advanced materials synthesis and potentially as precursors in pharmaceutical research. Yttrium, a transition metal, exhibits chemical similarities to the lanthanide series.[1] Iodine is a halogen and a non-metallic element.[2] The phase diagram of a binary system like Y-I maps the physical states of the mixture at different temperatures and compositions.

Known Phases and Compounds

The Y-I system is characterized by the presence of at least one stable intermediate compound, Yttrium Triiodide (YI₃). Theoretical studies also predict the existence of other iodides such as Yttrium Monoiodide (YI) and Yttrium Diiodide (YI₂), though comprehensive experimental phase diagram data for these compounds are limited.

Pure Components

A summary of the relevant physical properties of the pure components, Yttrium and Iodine, is presented in Table 1.

Table 1: Physical Properties of Pure Yttrium and Iodine

| Element | Melting Point (°C) | Boiling Point (°C) | Crystal Structure |

| Yttrium (Y) | 1522 - 1526[3][4] | 3338 - 3345 | Hexagonal Close-Packed (hcp) |

| Iodine (I) | 113 - 114[1][2][5] | 184[1][2] | Orthorhombic |

Intermediate Compounds

Yttrium Triiodide (YI₃)

Yttrium Triiodide is the most well-documented compound in the Y-I system. It is a colorless, crystalline solid that is soluble in water.[6] Key properties are summarized in Table 2.

Table 2: Properties of Yttrium Triiodide (YI₃)

| Property | Value |

| Melting Point (°C) | ~1000[6] |

| Boiling Point (°C) | 1310[6] |

| Crystal Structure | BiI₃ type[7] |

| Appearance | Colorless crystals[6] |

Other Potential Yttrium Iodides

Theoretical research suggests the potential for other stable yttrium iodides. For instance, yttrium monoiodide (YI) has been predicted to exhibit interesting magnetic properties.[8] The existence and phase behavior of compounds like YI and YI₂ within the equilibrium phase diagram require further experimental validation. There is also evidence of a layered yttrium carbide iodide superconductor, Y₂C₂I₂, indicating the potential for more complex ternary or non-stoichiometric phases.[9]

Experimental Determination of Phase Diagrams

The determination of a binary phase diagram, such as that for the Y-I system, relies on a combination of experimental techniques to identify phase boundaries and transition temperatures. The primary methods include:

-

Thermal Analysis: Techniques like Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal events such as melting, solidification, and solid-state phase transformations. By analyzing the cooling and heating curves of alloys with different compositions, key temperatures for the liquidus, solidus, and other phase boundaries can be determined.

-

X-ray Diffraction (XRD): XRD is essential for identifying the crystal structures of the different solid phases present in the system at various temperatures and compositions. By analyzing the diffraction patterns of quenched samples, the phases present at equilibrium at a specific temperature can be identified.

-

Metallography and Microscopy: Microscopic examination of alloy samples after heat treatment and quenching can reveal the number of phases present, their morphology, and their distribution. This is particularly useful for identifying eutectic and peritectic microstructures.

A general workflow for the experimental determination of a binary phase diagram is illustrated in the following diagram.

Synthesis of Yttrium Iodides

Several methods have been reported for the synthesis of yttrium iodide compounds, primarily focusing on YI₃. These methods are crucial for preparing samples for phase diagram studies and for producing the material for various applications.

Direct Combination: This method involves the direct reaction of elemental yttrium with iodine gas at elevated temperatures.[6]

2 Y(s) + 3 I₂(g) → 2 YI₃(s)

Reaction with Ammonium Iodide: Yttrium oxide can be heated with ammonium iodide to produce this compound, ammonia, and water.[6]

Y₂O₃(s) + 6 NH₄I(s) → 2 YI₃(s) + 6 NH₃(g) + 3 H₂O(g)

Reaction with Hydroiodic Acid: Yttrium oxide or yttrium hydroxide can be reacted with hydroiodic acid to form this compound and water.[6]

Y₂O₃(s) + 6 HI(aq) → 2 YI₃(aq) + 3 H₂O(l) Y(OH)₃(s) + 3 HI(aq) → YI₃(aq) + 3 H₂O(l)

The following diagram illustrates the relationship between the different synthesis pathways for YI₃.

The Yttrium-Iodine Phase Diagram (Inferred)

Based on the available data, a complete, experimentally verified phase diagram for the Y-I system is not yet established in the scientific literature. However, we can infer a schematic representation that includes the known components and the well-characterized YI₃ compound. The diagram would feature the melting points of pure Y and YI₃, and the boiling point of iodine. The regions between these points would consist of two-phase equilibria (solid-liquid or liquid-gas). The exact compositions and temperatures of any eutectic or peritectic reactions are currently unknown.

Conclusion and Future Outlook

This technical guide has summarized the existing data on the Yttrium-Iodine binary system. While the properties of the stable compound YI₃ are relatively well-documented, a comprehensive phase diagram covering the entire composition range is not yet available. Further experimental investigation using techniques such as thermal analysis, X-ray diffraction, and metallography is required to elucidate the complete phase relationships, including the identification of any additional intermediate compounds and the precise determination of invariant reaction points. Such a complete phase diagram would be invaluable for the controlled synthesis of this compound materials and for exploring their potential applications.

References

- 1. Iodine [commonorganicchemistry.com]

- 2. Iodine - Wikipedia [en.wikipedia.org]

- 3. materials.gelsonluz.com [materials.gelsonluz.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Iodine [opsis.se]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Buy this compound | 13470-38-7 [smolecule.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Yttrium Barium Copper Oxide (YBCO) Superconductor Synthesis Utilizing Yttrium Iodide and Other Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction